

7-Hydroxyheptan-2-one CAS number and molecular formula

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Compound of Interest

Compound Name: 7-Hydroxyheptan-2-one

Cat. No.: B3053075

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An In-depth Technical Guide to 7-Hydroxyheptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyheptan-2-one is a bifunctional organic compound with the CAS number 5070-59-7 and the molecular formula C7H14O2.[1] This linear aliphatic ketone possesses both a hydroxyl and a carbonyl functional group, making it a versatile building block in organic synthesis.[2][3] Its utility spans the synthesis of fragrances, pharmaceuticals, and insect sex pheromones. Furthermore, derivatives of **7-Hydroxyheptan-2-one** are under investigation for their potential as anti-inflammatory and antimicrobial agents, with some studies suggesting a possible interaction with the NF-κB signaling pathway.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential biological activities of **7-Hydroxyheptan-2-one**, tailored for professionals in research and drug development.

Chemical and Physical Properties

7-Hydroxyheptan-2-one is a colorless to pale yellow liquid under standard conditions. While specific experimental values for properties like boiling and melting points are not readily



available in published literature, its structural features suggest it is soluble in common organic solvents.[4]

Property	Value	Source
CAS Number	5070-59-7	[1][2]
Molecular Formula	C7H14O2	[1][4]
Molecular Weight	130.18 g/mol	[1]
IUPAC Name	7-hydroxyheptan-2-one	[1]
Canonical SMILES	CC(=O)CCCCCO	[1]
InChI Key	GHBTZUIMOPVXAV- UHFFFAOYSA-N	[1][2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **7- Hydroxyheptan-2-one**.



Spectroscopy	Characteristic Peaks
¹ H NMR (Predicted)	Signals corresponding to the methyl ketone protons, methylene protons adjacent to the carbonyl and hydroxyl groups, and the other methylene protons in the alkyl chain.[2]
¹³ C NMR (Predicted)	Distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the five methylene carbons.
IR Spectroscopy	- Broad O-H stretch (~3400 cm ⁻¹) - Strong, sharp C=O stretch (~1715 cm ⁻¹) - C-H stretches of the alkane chain (~2940-2860 cm ⁻¹)
Mass Spectrometry	The molecular ion peak (M+) would be observed at m/z 130. Common fragmentation patterns would involve the loss of water (M-18) and cleavage adjacent to the carbonyl group.[5][6][7] [8]

Synthesis and Experimental Protocols

While a specific detailed protocol for the synthesis of **7-Hydroxyheptan-2-one** from readily available literature is limited, a common approach involves the selective oxidation or reduction of appropriate precursors.[2] A synthesis was reported in The Journal of Organic Chemistry, 1970, 35, p. 3080, although the full experimental details were not accessible for this guide.[4]

As an illustrative example, a general procedure for the synthesis of a structurally similar compound, 5-hydroxyheptan-2-one, via an aldol condensation reaction is provided below. This protocol can be adapted and optimized for the synthesis of **7-Hydroxyheptan-2-one**.

Example Protocol: Synthesis of 5-Hydroxyheptan-2-one via Aldol Condensation[3]

Materials and Equipment:

- Acetone (reagent grade)
- Propanal (reagent grade)



- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCI), dilute solution
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:[3]

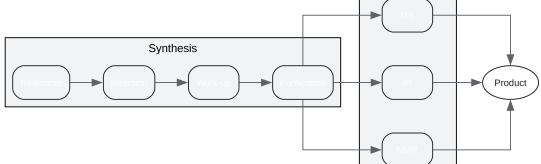
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve a catalytic amount of sodium hydroxide in a minimal amount of water. Cool the flask in an ice bath.
- Addition of Reactants: Add a molar excess of acetone to the cooled NaOH solution. While stirring vigorously, add propanal dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is approximately 7.



- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation to obtain pure 5hydroxyheptan-2-one.



General Workflow for Synthesis and Characterization



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A general workflow for the synthesis and spectroscopic characterization of an organic compound.

Potential Biological Activities and Experimental Protocols



While extensive biological data for **7-Hydroxyheptan-2-one** is not available, its derivatives have shown promise as anti-inflammatory and antimicrobial agents.[2]

Anti-inflammatory Activity

Derivatives of **7-Hydroxyheptan-2-one** are being investigated for their potential to inhibit proinflammatory cytokines, possibly through the modulation of the NF-kB (Nuclear Factor kappalight-chain-enhancer of activated B cells) signaling pathway.[2] The NF-kB pathway is a key regulator of the inflammatory response.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials and Equipment:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Test compound (**7-Hydroxyheptan-2-one**)
- Griess Reagent
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

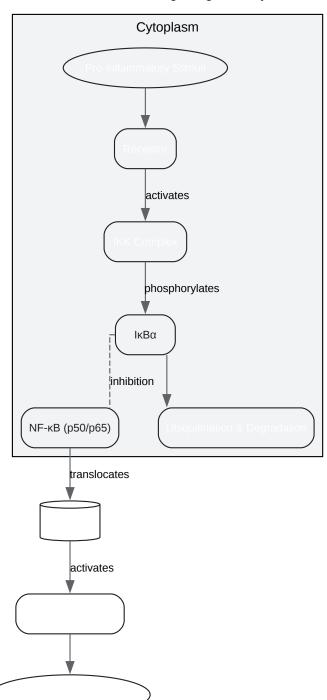
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- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of **7-Hydroxyheptan- 2-one** for 1-2 hours.
- Stimulation: Induce inflammation by adding LPS (e.g., $1 \mu g/mL$) to the wells (except for the negative control) and incubate for 18-24 hours.
- Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The
 concentration of nitrite, an indicator of NO production, is determined from a standard curve.
 Calculate the percentage of NO inhibition compared to the LPS-stimulated control.





Canonical NF-kB Signaling Pathway

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A simplified diagram of the canonical NF-kB signaling pathway, a potential target for antiinflammatory compounds.

Antimicrobial Activity

Hydroxy-ketones, as a class of compounds, have been reported to exhibit antimicrobial properties. The activity is often dependent on the chain length and the position of the functional groups.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials and Equipment:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Test compound (7-Hydroxyheptan-2-one)
- Sterile 96-well microplates
- Incubator
- Microplate reader (optional)

Procedure:

- Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
- Serial Dilution: Perform a serial two-fold dilution of **7-Hydroxyheptan-2-one** in the broth medium in the wells of a 96-well plate.
- Inoculation: Add a standardized amount of the microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.



- Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound at which there is
 no visible growth of the microorganism. This can be assessed visually or by measuring the
 optical density with a microplate reader.

Conclusion

7-Hydroxyheptan-2-one is a valuable and versatile chemical intermediate with established applications in various fields and potential for future development in medicinal chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic properties. The provided spectroscopic data and example experimental protocols serve as a foundational guide for researchers and drug development professionals interested in exploring the chemistry and biological activities of this compound and its derivatives. Further research is warranted to fully elucidate its synthetic pathways and to explore its potential as an anti-inflammatory and antimicrobial agent.

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